Cas no 148031-34-9 (Eptifibatide)

Eptifibatide structure
Nome del prodotto:Eptifibatide
Eptifibatide Proprietà chimiche e fisiche
Nomi e identificatori
-
- EPTIFIBATIDE
- EPTIFIBATIDE ACETATE
- INTEGRELIN
- MAP-LYS-GLY-ASP-TRP-PRO-CYS-NH2
- n6-(aminoiminomethyl)-n2-(3-mercapto-1-oxopropyl-l-lysylglycyl-l-a-aspartyl-l-tryptophyl-l-prolyl-l-cysteinamide
- Mpr-Harg-Gly-Asp-Trp-Pro-Cys-NH2,( Disulfide Bridge:1-7)
- Human Eptifibatide
- EFTIFIBATIDE
- Eptifitide
- Mpr-Harg-Gly-Asp-Trp-Pro-Cys-NH2,( Disulfide Bridg on Mpr and Cys)
- Map-Har-Gly-Asp-Trp-Pro-Cys-NH2(Disulfide bridge, Map1-Cys6)
- Integrilin (TN)
- Eptifibatide (INN)
- HMS3743E11
- AMY25372
- BCP02070
- L-Cysteinamide,N6-(aminoiminomethyl)-N2-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-a-aspartyl-L-tryptophyl-L-prolyl-, cyclic (16)-disulfide
- FT-0652986
- SCHEMBL1649793
- SR-01000942234
- Integrilin
- Eptifibatide Acetate OAIae degrees IeA
- CHEMBL4303580
- Eptifibatide; Integrilin; CHEBI:291902
- 2-[11-(4-carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxo-docosahydro-1H-pyrrolo[2,1-g]1,2-dithia-5,8,11,14,17,20-hexaazacyclotricosan-17-yl]acetic acid
- 148031-34-9;Eptifibatide acetate; Integrilin; Integrelin
- DTXSID60861477
- L-Cysteinamide,N6-(aminoiminomethyl)-N2-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-a-aspartyl-L-tryptophyl-L-prolyl-, cyclic (1?6)-disulfide
- D06888
- 2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
- NS00007519
- {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid
- FT-0602106
- EN300-120649
- SR-01000942234-1
- SCHEMBL8284422
- 148031-34-9
- L-Cysteinamide,N6-(aminoiminomethyl)-N2-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-a-aspartyl-L-tryptophyl-L-prolyl-, cyclic (1->6)-disulfide
- SBI-0654158.0001
- BRD-A90547603-001-02-5
- DB-044679
- Eptifibatide
-
- Inchi: 1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
- Chiave InChI: CZKPOZZJODAYPZ-UHFFFAOYSA-N
- Sorrisi: S1C([H])([H])C([H])(C(N([H])[H])=O)N([H])C(C2([H])C([H])([H])C([H])([H])C([H])([H])N2C(C([H])(C([H])([H])C2=C([H])N([H])C3=C([H])C([H])=C([H])C([H])=C23)N([H])C(C([H])(C([H])([H])C(=O)O[H])N([H])C(C([H])([H])N([H])C(C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[H])N([H])C(C([H])([H])C([H])([H])S1)=O)=O)=O)=O)=O)=O
Proprietà calcolate
- Massa esatta: 831.315615g/mol
- Carica superficiale: 0
- XLogP3: -2.4
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 12
- Conta legami ruotabili: 10
- Massa monoisotopica: 831.315615g/mol
- Massa monoisotopica: 831.315615g/mol
- Superficie polare topologica: 377Ų
- Conta atomi pesanti: 57
- Complessità: 1520
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Peso molecolare: 832.0
- Carica superficiale: 0
- Conta Tautomer: 1000
Proprietà sperimentali
- Stability Shelf Life: Commercially available eptifibatide injection has an expiration date of 24 months following the date of manufacture when stored as directed. The injection may be transferred to room temperature storage (15-30 °C) for a period not to exceed 2 months. When stored at room temperature, the injection container should be marked to indicate that any unused vials should be discarded after 2 months or by the manufacturer's labeled expiration date (whichever comes first). The manufacturer states that vials of the injection that have been left unrefrigerated only for a brief period (i.e., the vial is still cool to the touch) may be returned to refrigeration without the need to alter the expiration date.
- Densità: 1.62g/cm3
- Punto di fusione: 92-98°C
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.742
- Solubilità: In water, 1108 mg/L at 25 °C (est)
- PSA: 374.49000
- LogP: 1.62840
- Pressione di vapore: 1.78X10-40 mm Hg at 25 °C (est)
Eptifibatide Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
- Istruzioni di sicurezza: S26; S36/37/39
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38; R22
Eptifibatide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S28103-100mg |
Eptifibatide |
148031-34-9 | 98% | 100mg |
¥1200.00 | 2021-09-02 | |
S e l l e c k ZHONG GUO | P1011-50mg |
Eptifibatide Acetate |
148031-34-9 | 99.27% | 50mg |
¥1474.2 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E873550-5mg |
Eptifibatide Acetate |
148031-34-9 | 98% | 5mg |
¥139.00 | 2022-01-13 | |
TargetMol Chemicals | T5020-50 mg |
Eptifibatide |
148031-34-9 | 98% | 50mg |
¥ 1,420 | 2023-07-11 | |
TargetMol Chemicals | T5020-10 mg |
Eptifibatide |
148031-34-9 | 98% | 10mg |
¥ 560 | 2023-07-11 | |
TargetMol Chemicals | T5020-100 mg |
Eptifibatide |
148031-34-9 | 98% | 100MG |
¥ 2,250 | 2023-07-11 | |
TargetMol Chemicals | T5020-5 mg |
Eptifibatide |
148031-34-9 | 98% | 5mg |
¥ 350 | 2023-07-11 | |
Biosynth | YFA03134-50 mg |
Eptifibatide acetate |
148031-34-9 | 50mg |
$222.00 | 2022-12-28 | ||
Biosynth | YFA03134-25 mg |
Eptifibatide acetate |
148031-34-9 | 25mg |
$138.50 | 2022-12-28 | ||
TargetMol Chemicals | T5020-25 mg |
Eptifibatide |
148031-34-9 | 98% | 25mg |
¥ 896 | 2023-07-11 |
Eptifibatide Letteratura correlata
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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